molecular formula C55H102O6 B1241472 [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate

Cat. No.: B1241472
M. Wt: 859.4 g/mol
InChI Key: SZXNLYZNXCGSMY-JWVPJFKJSA-N
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Description

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate: is a complex organic compound It is characterized by its intricate structure, which includes multiple ester linkages and long hydrocarbon chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate typically involves esterification reactions. The process begins with the preparation of the individual fatty acid components, such as hexadec-9-enoic acid and octadec-9-enoic acid. These acids are then reacted with glycerol under specific conditions to form the desired ester linkages.

Reaction Conditions:

    Catalysts: Acidic or basic catalysts are often used to facilitate the esterification process.

    Temperature: The reaction is typically carried out at elevated temperatures to ensure complete conversion.

    Solvents: Organic solvents like toluene or dichloromethane may be used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate: can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The ester linkages can be reduced to form alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and cell membrane structure.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and nutrient transport.

Molecular Targets and Pathways:

    Lipid Metabolism Pathways: The compound may be metabolized by enzymes involved in fatty acid oxidation and synthesis.

    Cell Signaling Pathways: It can modulate signaling pathways by altering membrane dynamics.

Comparison with Similar Compounds

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate: can be compared with other similar compounds, such as:

Uniqueness:

  • The specific arrangement of ester linkages and the presence of long hydrocarbon chains give This compound unique physicochemical properties.
  • Its ability to integrate into lipid bilayers and modulate membrane properties distinguishes it from other similar compounds.

Properties

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

IUPAC Name

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h21,24-25,27,52H,4-20,22-23,26,28-51H2,1-3H3/b24-21-,27-25-/t52-/m1/s1

InChI Key

SZXNLYZNXCGSMY-JWVPJFKJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate
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[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate
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[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate
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[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate
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[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate
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[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate

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